(1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol
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Overview
Description
(1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol is a complex organic compound characterized by its unique structure, which includes a benzo[d]imidazole moiety attached to a pentane backbone with five hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol typically involves multi-step organic reactions. One common approach is to start with the benzo[d]imidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid. The pentane backbone with hydroxyl groups can be introduced through a series of reactions involving selective protection and deprotection of hydroxyl groups, followed by coupling with the benzo[d]imidazole core under specific conditions such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The benzo[d]imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Tosyl chloride (TsCl), mesyl chloride (MsCl)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Hydrogenated benzo[d]imidazole derivatives
Substitution: Tosylated or mesylated derivatives
Scientific Research Applications
(1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The benzo[d]imidazole moiety is known to interact with various biological targets, and the hydroxyl groups can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3S,4R)-1-(1H-Benzimidazol-2-yl)butane-1,2,3,4-tetraol: Similar structure but with one less hydroxyl group.
(1S,2S,3S,4R)-1-(1H-Benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexaol: Similar structure but with one additional hydroxyl group.
(1S,2S,3S,4R)-1-(1H-Benzimidazol-2-yl)pentane-1,2,3,4-tetraol: Similar structure but with one less hydroxyl group.
Uniqueness
The uniqueness of (1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol lies in its specific combination of the benzo[d]imidazole moiety and the pentane backbone with five hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16N2O5 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
(1S,2S,3S,4R)-1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H16N2O5/c15-5-8(16)9(17)10(18)11(19)12-13-6-3-1-2-4-7(6)14-12/h1-4,8-11,15-19H,5H2,(H,13,14)/t8-,9+,10-,11-/m1/s1 |
InChI Key |
LBMJXDRTHCOBGU-LMLFDSFASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)[C@@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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